Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the alkyne group: The alkyne group can be introduced via a Sonogashira coupling reaction, using a terminal alkyne and an aryl or vinyl halide.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, converting the alkyne to an alcohol.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and amines for amination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butyne: A terminal alkyne used in similar synthetic applications.
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: A related compound with a benzoic acid moiety.
Methyl 3-(3-hydroxy-3-methyl-1-butynyl)benzoate: Another ester with a similar alkyne and hydroxyl functional group.
Uniqueness
Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This structure provides rigidity and stability, making it valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-3-methylbut-1-ynyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-10(2,14)4-5-11-6-12(7-11,8-11)9(13)15-3/h14H,6-8H2,1-3H3 |
InChI Key |
ABCQOILSYMVZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC12CC(C1)(C2)C(=O)OC)O |
Origin of Product |
United States |
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